Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate
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Overview
Description
Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate is an organic compound with a complex structure that includes a tert-butyl ester, a chloroacetamido group, and a phenylpropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate typically involves the reaction of tert-butyl 2-amino-3-phenylpropanoate with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloroacetamido group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form amines or alcohols depending on the reducing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be done using sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
Substitution: Products include azido derivatives or thiol-substituted compounds.
Hydrolysis: Products are tert-butyl 2-amino-3-phenylpropanoate and chloroacetic acid.
Reduction: Products include primary amines or alcohols.
Scientific Research Applications
Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The chloroacetamido group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The ester group can undergo hydrolysis, releasing active intermediates that can participate in further chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2-(2-chloroacetamido)acetate: Similar structure but lacks the phenyl group.
Tert-butyl (2R)-2-(2-chloroacetamido)-3-methylbutanoate: Contains a methyl group instead of a phenyl group.
Uniqueness
Tert-butyl 2-(2-chloroacetamido)-3-phenylpropanoate is unique due to the presence of the phenyl group, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C15H20ClNO3 |
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Molecular Weight |
297.78 g/mol |
IUPAC Name |
tert-butyl 2-[(2-chloroacetyl)amino]-3-phenylpropanoate |
InChI |
InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)12(17-13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,18) |
InChI Key |
MEVWIVBKIHNFRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC=CC=C1)NC(=O)CCl |
Origin of Product |
United States |
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